PHA 408

概要

作用機序

PHA 408は、活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)シグナル伝達経路の重要な調節因子であるIκβキナーゼβ(IKKβ)を選択的に阻害することによって効果を発揮します . IKKβを阻害することにより、this compoundは、IκBタンパク質のリン酸化と分解を防ぎ、それによってNF-κBの活性化をブロックします . この阻害は、炎症反応の抑制と炎症性サイトカイン産生の減少につながります . This compoundの分子標的は、IKKβとNF-κBシグナル伝達経路の他の構成要素を含みます .

類似の化合物との比較

This compoundは、IKKβ阻害剤としての高い選択性と効力で独特です。 同様の化合物には、PHA-543613、PHA-665752、およびPHA-767491塩酸塩があります . これらの化合物は、IKKβを阻害しますが、選択性、効力、薬物動態特性が異なる場合があります . たとえば、PHA-543613は別のIKKβ阻害剤ですが、化学構造が異なり、異なる生物学的活性が見られる可能性があります . PHA-665752水和物とPHA-767491塩酸塩もIKKβ阻害剤ですが、this compoundと比較して溶解度と安定性のプロファイルが異なる可能性があります .

生化学分析

Biochemical Properties

PHA-408 is an ATP-competitive inhibitor that binds tightly to IKK-2 . It exhibits a high degree of selectivity for IKK-2 over IKK-1, with IC50 values of 10-40 nM for IKK-2 compared to 14 μM for IKK-1 . This selectivity is crucial for its role in biochemical reactions, as it allows PHA-408 to specifically target and inhibit IKK-2 without significantly affecting the activity of other kinases .

Cellular Effects

PHA-408 has been shown to suppress inflammation-induced cellular events in various types of cells . It inhibits the phosphorylation and degradation of IκBα, a protein that normally inhibits the nuclear factor kappa B (NF-κB) pathway . By preventing the degradation of IκBα, PHA-408 effectively inhibits the activation of NF-κB, thereby reducing the expression of inflammatory mediators .

Molecular Mechanism

The molecular mechanism of action of PHA-408 involves its binding to IKK-2, which inhibits the kinase’s activity and prevents it from phosphorylating IκBα . This inhibition of IKK-2 activity by PHA-408 correlates well with its ability to modulate the fate of IKK-2 substrates and downstream transcriptional events .

Temporal Effects in Laboratory Settings

In laboratory settings, PHA-408 has been shown to have long-lasting effects on cellular function . It suppresses inflammation-induced cellular events, including IκBα phosphorylation and degradation, p65 phosphorylation and DNA binding activity, the expression of inflammatory mediators, and joint pathology .

Dosage Effects in Animal Models

In animal models of arthritis, PHA-408 has been shown to be efficacious at doses that do not cause adverse effects . The effects of PHA-408 vary with different dosages, with higher doses resulting in greater suppression of inflammation .

Metabolic Pathways

This suggests that PHA-408 may influence pathways involving NF-κB, a key regulator of immune and inflammatory responses .

Transport and Distribution

Given its molecular properties and its mechanism of action, it is likely that PHA-408 is able to penetrate cell membranes and exert its effects intracellularly .

Subcellular Localization

The subcellular localization of PHA-408 is not well defined. Given its role as an inhibitor of IKK-2, it is likely that it localizes to the cytoplasm where IKK-2 is typically found

準備方法

PHA 408は、特定の試薬と条件を伴う一連の化学反応によって合成されます。 反応条件は、多くの場合、ジメチルスルホキシド(DMSO)などの溶媒や触媒の使用を必要とするため、反応を促進します . This compoundの工業的生産方法は、これらの合成経路を拡大し、最終生成物の純度と収率を確保することを伴います .

化学反応の分析

This compoundは、酸化、還元、置換反応を含むさまざまな種類の化学反応を起こします。 これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、this compoundの酸化は、ヒドロキシル化誘導体の形成につながる可能性があり、一方、還元は、アミン誘導体の形成につながる可能性があります .

科学研究への応用

This compoundは、幅広い科学研究への応用があります。 化学では、Iκβキナーゼβ(IKKβ)の阻害とそのさまざまなシグナル伝達経路への影響を研究するためのツール化合物として使用されます . 生物学では、this compoundは、IKKβの炎症反応および免疫細胞活性化における役割を調査するために使用されます . 医学では、関節炎やCOPDなどの炎症性疾患の治療に潜在的な治療応用があります . さらに、this compoundは、業界で新しい抗炎症薬の開発に、および薬理学的調査の参照化合物として使用されます .

化学反応の分析

PHA 408 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of amine derivatives .

科学的研究の応用

PHA 408 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of Iκβ kinase β (IKKβ) and its effects on various signaling pathways . In biology, this compound is used to investigate the role of IKKβ in inflammatory responses and immune cell activation . In medicine, it has potential therapeutic applications for treating inflammatory diseases such as arthritis and COPD . Additionally, this compound is used in industry for the development of new anti-inflammatory drugs and as a reference compound in pharmacological studies .

類似化合物との比較

PHA 408 is unique in its high selectivity and potency as an IKKβ inhibitor. Similar compounds include PHA-543613, PHA-665752, and PHA-767491 hydrochloride . These compounds also inhibit IKKβ but may differ in their selectivity, potency, and pharmacokinetic properties . For example, PHA-543613 is another IKKβ inhibitor but has a different chemical structure and may exhibit different biological activities . PHA-665752 hydrate and PHA-767491 hydrochloride are also IKKβ inhibitors but may have different solubility and stability profiles compared to this compound .

特性

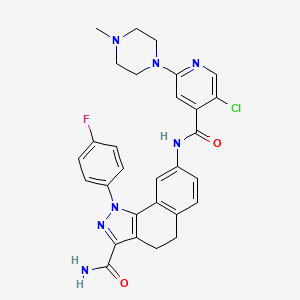

IUPAC Name |

8-[[5-chloro-2-(4-methylpiperazin-1-yl)pyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27ClFN7O2/c1-36-10-12-37(13-11-36)25-15-23(24(30)16-33-25)29(40)34-19-6-2-17-3-9-21-26(28(32)39)35-38(27(21)22(17)14-19)20-7-4-18(31)5-8-20/h2,4-8,14-16H,3,9-13H2,1H3,(H2,32,39)(H,34,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEZHGHFWIHCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C(=C2)C(=O)NC3=CC4=C(CCC5=C4N(N=C5C(=O)N)C6=CC=C(C=C6)F)C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27ClFN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503555-55-3 | |

| Record name | PHA-408 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503555553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHA-408 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K8XT2KBG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

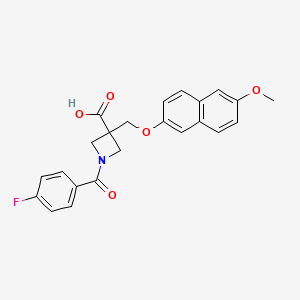

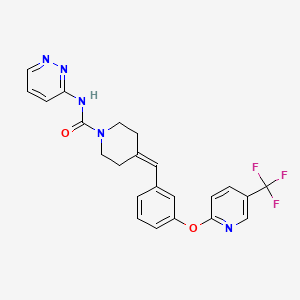

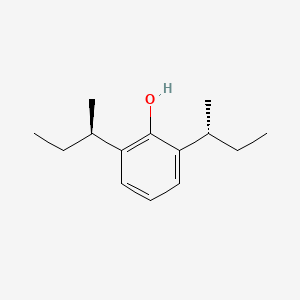

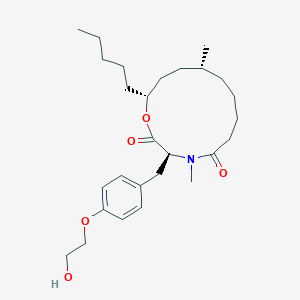

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

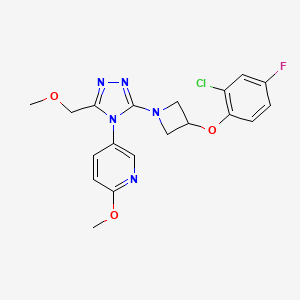

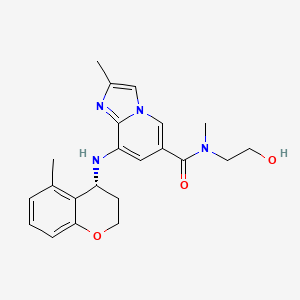

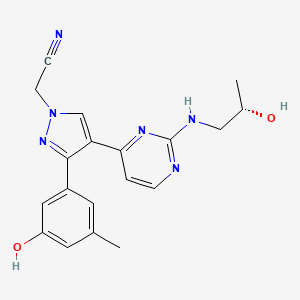

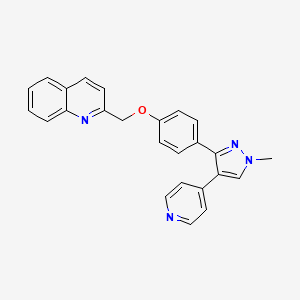

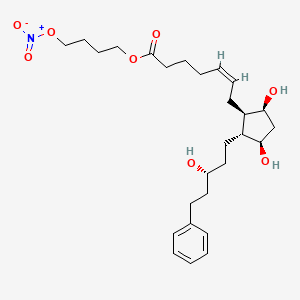

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of PHA-408 and how does it impact inflammation?

A: PHA-408, also known as 8-(5-chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide, acts as a potent and selective inhibitor of IκB kinase-2 (IKK-2) [, , ]. IKK-2 is a key enzyme involved in the activation of the nuclear factor-κB (NF-κB) pathway, a critical regulator of inflammation []. By inhibiting IKK-2, PHA-408 prevents the phosphorylation and degradation of IκBα, a protein that normally sequesters NF-κB in the cytoplasm. This inhibition ultimately blocks the translocation of NF-κB to the nucleus, reducing the expression of pro-inflammatory mediators like cytokines and chemokines [, ].

Q2: What makes PHA-408 a unique tool for studying the NF-κB pathway?

A: Unlike other IKK-2 inhibitors, PHA-408 exhibits tight binding to its target with a slow off-rate []. This characteristic enables researchers to directly correlate the level of IKK-2 inhibition with downstream effects on NF-κB signaling, both ex vivo and in vivo []. This makes PHA-408 a valuable tool for dissecting the intricate mechanisms by which IKK-2 regulates inflammation.

Q3: Has PHA-408 demonstrated efficacy in preclinical models of inflammatory diseases?

A: Yes, PHA-408 has shown promising anti-inflammatory activity in various preclinical models. In a rat model of arthritis, oral administration of PHA-408 effectively suppressed joint inflammation and pathology []. Furthermore, in a rat model of airway inflammation induced by inhaled lipopolysaccharide, both oral and intratracheal administration of PHA-408 significantly reduced neutrophil infiltration and cytokine production in the lungs [].

Q4: What is the significance of developing an IKK-2 inhibitor specifically for local delivery to the lungs?

A: Local delivery of IKK-2 inhibitors directly to the lungs, such as via inhalation, offers a targeted approach for treating inflammatory pulmonary diseases like asthma and COPD []. By minimizing systemic exposure, this strategy could potentially reduce the risk of off-target effects associated with systemic IKK-2 inhibition []. PF-184, a close analog of PHA-408 designed for high systemic clearance, has shown comparable efficacy to inhaled fluticasone in reducing airway inflammation in preclinical studies [].

Q5: Are there any known challenges in using PHA-408 as a therapeutic agent?

A: One challenge identified in preclinical studies is the need to achieve sufficient drug exposure for optimal efficacy []. Pharmacokinetic modeling and steady-state delivery strategies have been employed to address this and establish a clearer dose-response relationship []. Additionally, further research is needed to fully elucidate the long-term safety profile of PHA-408 and its potential for clinical translation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-tert-butyl-2-(3-chloro-4-hydroxyphenyl)pyrazol-3-yl]-3-[[2-[[3-[2-(2-hydroxyethylsulfanyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridin-6-yl]sulfanyl]phenyl]methyl]urea](/img/structure/B1679676.png)

![methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B1679679.png)

![4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-dihydro-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-6-benzofurancarboxamide](/img/structure/B1679680.png)

![1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid](/img/structure/B1679682.png)

![2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1679695.png)